molecular formula C10H8N2O B372536 1-(4-Pyridyl)-4-pyridone CAS No. 3881-38-7

1-(4-Pyridyl)-4-pyridone

Cat. No.: B372536
CAS No.: 3881-38-7
M. Wt: 172.18g/mol
InChI Key: IAONXCQPEJFHIE-UHFFFAOYSA-N
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Description

1-(4-Pyridyl)-4-pyridone is an organic compound that features a pyridine ring substituted at the 4-position with a pyridone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Pyridyl)-4-pyridone can be synthesized through several methods. One common approach involves the reaction of 4-pyridylboronic acid with a suitable pyridone precursor under Suzuki coupling conditions. This method typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Pyridyl)-4-pyridone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Pyridyl)-4-pyridone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and stability of these complexes. Additionally, its ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry .

Properties

IUPAC Name

1-pyridin-4-ylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAONXCQPEJFHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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